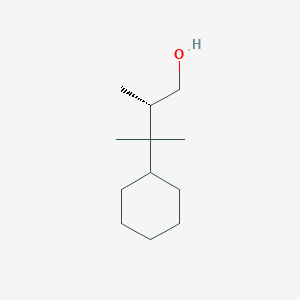
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol
説明
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol is a chiral secondary alcohol characterized by a cyclohexyl substituent at position 3, methyl groups at positions 2 and 3, and a hydroxyl group at position 1. The (2S) stereochemistry introduces asymmetry, influencing its physical properties and reactivity. The cyclohexyl group enhances hydrophobicity, making the compound less polar than linear alcohols, while the branched structure reduces molecular packing efficiency.
特性
IUPAC Name |
(2S)-3-cyclohexyl-2,3-dimethylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h10-11,13H,4-9H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIGGULIBUDIBI-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: Further reduction can yield different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield a carboxylic acid, while reduction with NaBH4 typically produces a secondary alcohol.
科学的研究の応用
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect.
類似化合物との比較
Structural and Functional Group Analysis
Key analogs include:
| Compound Name | Core Structure | Functional Groups | Key Substituents |
|---|---|---|---|
| (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol | Branched 4-carbon chain | Primary alcohol (‒OH at C1) | Cyclohexyl (C3), methyl (C2, C3) |
| 2,3-Dimethylbutan-1-ol (CAS 19550-30-2) | Branched 4-carbon chain | Primary alcohol (‒OH at C1) | Methyl (C2, C3) |
| 3,3-Dimethylbutan-2-ol (CAS 464-07-3) | Branched 4-carbon chain | Secondary alcohol (‒OH at C2) | Methyl (C3, C3) |
| (‒)-Menthol [(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol] | Cyclohexanol derivative | Secondary alcohol (‒OH at C2) | Isopropyl (C2), methyl (C5) |
Key Observations :
- The primary alcohol group in this compound facilitates stronger hydrogen bonding than secondary alcohols like menthol or 3,3-dimethylbutan-2-ol .
Physical Properties
Boiling Points and Intermolecular Forces
Notes:
- Branching reduces surface area and weakens van der Waals forces, lowering boiling points. For example, 3,3-dimethylbutan-1-ol has a lower boiling point than hexan-1-ol despite similar molecular weights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


